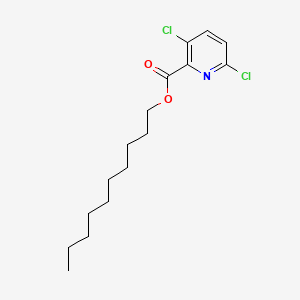![molecular formula C8H10N4 B14290722 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole CAS No. 116477-00-0](/img/structure/B14290722.png)
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole is a heterocyclic compound that combines the structural features of both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is also a five-membered ring but with three carbon atoms and two nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and biological activities.
準備方法
The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole typically involves the formation of the imidazole and pyrazole rings through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the imidazole ring can be formed by treating a 1,2-diamino alkane with an alcohol, aldehyde, or carboxylic acid at high temperatures in the presence of a dehydrogenating catalyst such as platinum on alumina . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反応の分析
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of oxidized derivatives with different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides or acyl chlorides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Due to its potential therapeutic properties, the compound is being investigated as a lead compound for the development of new drugs. Its ability to modulate specific biological pathways makes it a promising candidate for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. The pyrazole ring can interact with various receptors and enzymes, leading to changes in their activity. These interactions can result in the modulation of specific biological pathways, leading to the observed biological effects .
類似化合物との比較
1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:
Imidazole: A simple five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: Another five-membered ring with three carbon atoms and two nitrogen atoms, also known for its diverse biological activities.
1,2,4-Triazole: A five-membered ring with three nitrogen atoms, often used in medicinal chemistry for its antifungal and anticancer properties.
Benzimidazole: A fused ring system containing an imidazole ring, known for its antiparasitic and anticancer activities.
The uniqueness of this compound lies in the combination of the imidazole and pyrazole rings in a single molecule, which can result in unique chemical properties and biological activities not observed in the individual rings .
特性
CAS番号 |
116477-00-0 |
|---|---|
分子式 |
C8H10N4 |
分子量 |
162.19 g/mol |
IUPAC名 |
1-(2-imidazol-1-ylethyl)pyrazole |
InChI |
InChI=1S/C8H10N4/c1-2-10-12(4-1)7-6-11-5-3-9-8-11/h1-5,8H,6-7H2 |
InChIキー |
OYPIQEFOJYVBRL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)




